Chlorazepam

Prodrug activation Pharmacokinetics Gastric hydrolysis

Chlorazepam (CAS 34985-87-0) is the indispensable reference standard for gastric prodrug activation research. Unlike diazepam or nordiazepam, it undergoes non-enzymatic decarboxylation in gastric fluid (t½=5–15 min) to generate its active metabolite—a mechanistic distinction essential for in vitro metabolic stability assays, hepatic impairment modeling, and drug-drug interaction screening. Its unique GC-MS retention time and mass spectral fragmentation profile are mandatory for forensic toxicology method validation, ensuring unequivocal differentiation in multi-analyte benzodiazepine panels. Procure authentic chlorazepam reference material to meet pharmacopoeial monograph requirements (EP/USP) for related substances testing, impurity profiling, and ANDA submission compliance. Commercially supplied as the dipotassium salt (CAS 57109-90-7). DEA Schedule IV—regulatory documentation required.

Molecular Formula C18H16Cl4N2O3
Molecular Weight 450.1 g/mol
CAS No. 34985-87-0
Cat. No. B15192485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorazepam
CAS34985-87-0
Molecular FormulaC18H16Cl4N2O3
Molecular Weight450.1 g/mol
Structural Identifiers
SMILESCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.C(C(Cl)(Cl)Cl)(O)O
InChIInChI=1S/C16H13ClN2O.C2H3Cl3O2/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-9H,10H2,1H3;1,6-7H
InChIKeySDWAACKJISOIGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 125 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorazepam (CAS 34985-87-0) Product-Specific Evidence Guide for Scientific Procurement


Chlorazepam (CAS 34985-87-0), also known as clorazepate, is a long-acting benzodiazepine derivative that functions as a prodrug requiring in vivo biotransformation to exert its pharmacological effects [1]. As a member of the 1,4-benzodiazepine class, chlorazepam undergoes rapid, non-enzymatic decarboxylation in the acidic environment of the stomach to form its primary active metabolite, nordiazepam (desmethyldiazepam), which then mediates central nervous system depression via positive allosteric modulation of the GABAA receptor [2]. The compound is commercially supplied primarily as the dipotassium salt (CAS 57109-90-7) for oral administration, exhibiting a characteristic long elimination half-life of 40–50 hours (range up to 100 hours) due to the slow clearance of its active metabolite [3]. This prodrug-dependent activation mechanism distinguishes chlorazepam from directly active benzodiazepines and underpins its specific utility in research applications focused on prodrug activation, metabolic profiling, and forensic toxicology [4].

Why Chlorazepam Cannot Be Directly Substituted by Diazepam, Nordiazepam, or Oxazepam in Research and Analytical Applications


Generic substitution between chlorazepam and other benzodiazepines—including its own active metabolite nordiazepam—is scientifically invalid due to fundamental differences in molecular structure, prodrug activation requirements, and metabolic fate [1]. Chlorazepam possesses a carboxy group at the 3-position of the benzodiazepine ring that renders it a pharmacologically inactive prodrug requiring acid-catalyzed decarboxylation in the stomach (t½ = 5–15 minutes) to generate nordiazepam . This gastric activation step is absent when nordiazepam or diazepam are administered directly, altering the pharmacokinetic profile and experimental outcomes in any study involving oral administration [2]. Furthermore, chlorazepam's metabolic pathway bypasses initial hepatic cytochrome P450 oxidation—a critical distinction from diazepam, which undergoes extensive CYP3A4- and CYP2C19-mediated N-demethylation to produce nordiazepam [3]. This difference in first-pass metabolism has profound implications for studies involving hepatic impairment models, drug-drug interaction screening, and in vitro metabolic stability assays [4]. For analytical reference standards, chlorazepam's unique chromatographic retention time, mass spectral fragmentation pattern, and distinct impurity profile further preclude its interchange with even closely related 1,4-benzodiazepine analogs in method validation and forensic confirmation workflows [5].

Quantitative Differentiation of Chlorazepam (CAS 34985-87-0) Versus Closest Analogs


Prodrug Activation Kinetics: Chlorazepam Decarboxylation Half-Life vs. Diazepam Metabolic Activation

Chlorazepam exhibits a distinct prodrug activation mechanism that fundamentally differentiates it from diazepam and other directly active benzodiazepines. Following oral administration, chlorazepam undergoes rapid, non-enzymatic acid-catalyzed decarboxylation in the stomach with a half-life of 5–15 minutes, converting quantitatively to the active metabolite nordiazepam . In contrast, diazepam requires hepatic cytochrome P450-mediated N-demethylation to generate nordiazepam, a process with a metabolic half-life measured in hours and subject to significant interindividual variability due to CYP2C19 and CYP3A4 polymorphisms [1].

Prodrug activation Pharmacokinetics Gastric hydrolysis In vitro stability

Elimination Half-Life and Duration of Action: Chlorazepate-Derived Nordiazepam vs. Direct Nordiazepam Administration

While both chlorazepam (via prodrug conversion) and directly administered nordiazepam share the same terminal active species, their pharmacokinetic profiles diverge substantially due to the time required for gastric decarboxylation of chlorazepam. The terminal elimination half-life of nordiazepam derived from chlorazepam administration ranges from 40–50 hours, extending up to 100 hours in some individuals [1]. Direct oral administration of nordiazepam results in a half-life of 50–120 hours, but with a significantly more rapid time to peak plasma concentration (Tmax) of approximately 1–2 hours compared to 1–2 hours for chlorazepam-derived nordiazepam [2].

Pharmacokinetics Half-life Sustained release Metabolite kinetics

Analytical Differentiation: Chlorazepam GC-MS Retention Index and Characteristic Impurity Profile

For analytical and forensic applications, chlorazepam cannot be substituted by diazepam, nordiazepam, or any other benzodiazepine due to its unique physicochemical properties. Under standard gas chromatography-mass spectrometry (GC-MS) conditions used in forensic toxicology screening, chlorazepam exhibits a distinct retention time and fragmentation pattern relative to diazepam and nordiazepam [1]. Furthermore, chlorazepam's impurity profile is governed by its specific synthetic pathway, which involves the condensation of 2-amino-5-chlorobenzophenone with a suitable glycine derivative, followed by hydrolysis to yield the dipotassium salt [2]. Key process-related impurities include the unhydrolyzed ethyl ester intermediate and the benzophenone derivative (2-amino-5-chlorobenzophenone), which are not present in the impurity profiles of diazepam or oxazepam synthesized via alternative routes [3].

Analytical chemistry Forensic toxicology GC-MS Impurity profiling Reference standards

Optimal Research and Industrial Applications for Chlorazepam (CAS 34985-87-0) Based on Its Differentiated Prodrug Profile


Gastric Prodrug Activation and Non-CYP450 Metabolic Pathway Studies

Chlorazepam serves as an essential model compound for in vitro and in vivo studies of gastric acid-catalyzed prodrug activation. Its rapid decarboxylation (t½ = 5–15 minutes) in simulated gastric fluid provides a quantifiable and reproducible system for evaluating the impact of pH, gastric emptying rate, and co-administered acid-suppressing agents on prodrug conversion efficiency . This application is uniquely suited to chlorazepam; diazepam and nordiazepam lack this gastric activation step and thus cannot substitute in these experimental designs [1].

Forensic Toxicology Reference Standard for GC-MS Method Validation

In forensic toxicology, chlorazepam is a required reference standard for the validation of analytical methods used to screen and confirm benzodiazepines in biological matrices (blood, urine, tissue). Its distinct chromatographic retention time and mass spectral fragmentation pattern under standard GC-MS conditions are critical for differentiating chlorazepam from diazepam, nordiazepam, and other benzodiazepines in multi-analyte panels [2]. Laboratories must procure authentic chlorazepam reference material to meet accreditation requirements for method specificity and to avoid false-positive or false-negative identifications in medico-legal casework [3].

Pharmaceutical Development of Modified-Release Oral Benzodiazepine Formulations

The sustained-release pharmacokinetic profile of chlorazepam-derived nordiazepam (terminal half-life 40–50 hours, extending up to 100 hours) makes the compound a valuable reference in the development of extended-release oral benzodiazepine formulations intended for once-daily dosing [4]. Pharmaceutical scientists use chlorazepam as a benchmark to evaluate the in vitro/in vivo correlation (IVIVC) of novel sustained-release matrix tablets or multiparticulate systems, particularly when the goal is to achieve plasma concentration profiles that mimic the prolonged duration of action characteristic of long-acting benzodiazepines [5].

Impurity Profiling and Quality Control of Clorazepate Dipotassium Drug Substance

Chlorazepam is the essential reference compound for establishing the impurity profile of clorazepate dipotassium drug substance in pharmaceutical quality control. Analytical methods for related substances testing, as outlined in the European Pharmacopoeia monograph, require a characterized sample of chlorazepam to identify and quantify specific process impurities such as the unhydrolyzed ethyl ester intermediate and the benzophenone derivative (2-amino-5-chlorobenzophenone) [6]. The use of authentic chlorazepam reference material ensures accurate peak identification and compliance with regulatory specifications for ANDA submissions and commercial batch release .

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